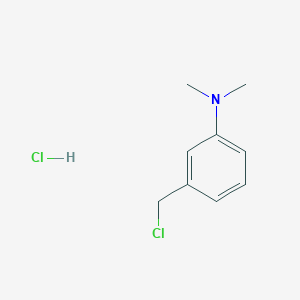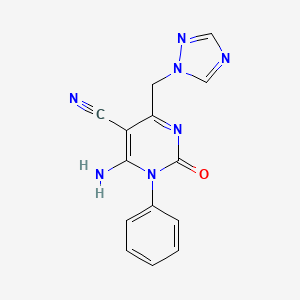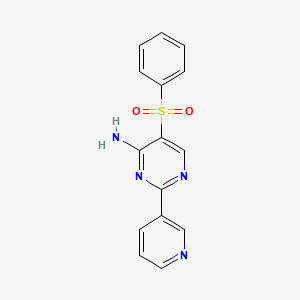
5-(Phenylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Phenylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine, also known as PS-1145, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of the IKKβ protein, which is involved in the regulation of the NF-κB signaling pathway. The NF-κB pathway is a key player in the immune response and has been implicated in the development of various diseases, including cancer, inflammation, and autoimmune disorders. In
Scientific Research Applications
Antibacterial and Antiviral Applications
- 4-Vinylsulfonyl 5-phenyl prolinates, similar in structure to the compound , have been found to inhibit Staphylococcus aureus sortase SrtA irreversibly by modifying the enzyme Cys184. This discovery suggests potential applications in developing antibacterials and antivirulence agents (Kudryavtsev, Bentley, & McCafferty, 2009).
Antimicrobial Coatings and Inks
- Heterocyclic compounds containing structures similar to 5-(Phenylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine demonstrated significant antimicrobial activity when incorporated into polyurethane varnish formula and printing ink paste. These findings are crucial for the development of antimicrobial coatings and inks (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Synthesis and Reactivity Studies
- Research on sulphones and sulphoxides derivatives of pyrimidine, which are structurally related to this compound, has contributed to a deeper understanding of their formation and reactivity. Such studies are fundamental in the field of organic chemistry (Brown & Ford, 1967).
Polymer Science
- Novel fluorinated polyimides, synthesized from diamine monomers related to this compound, showed promising properties such as good solubility in polar solvents and excellent thermal stability. These findings are relevant to the field of high-performance polymer science (Guan, Wang, Song, Dang, Chen, Zhou, & Zhao, 2014).
Serotonin Receptor Research
- Compounds structurally similar to this compound have been identified as antagonists of serotonin 5-HT6 receptors. This discovery is significant in developing treatments for central nervous system diseases (Ivashchenko, Golovina, Kadieva, Kysil, Mitkin, & Okun, 2012).
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-pyridin-3-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c16-14-13(22(20,21)12-6-2-1-3-7-12)10-18-15(19-14)11-5-4-8-17-9-11/h1-10H,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTCSJJGJITKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chlorophenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755937.png)
![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2755939.png)
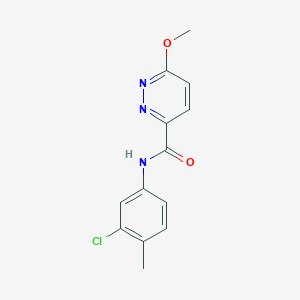
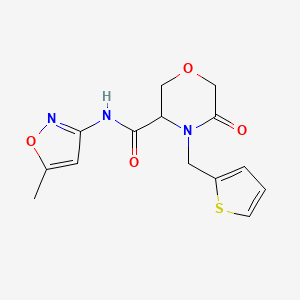
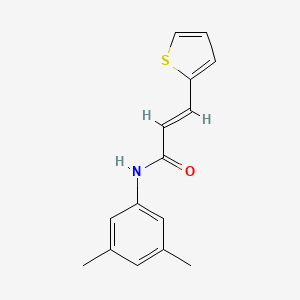
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzenesulfonamide](/img/structure/B2755946.png)
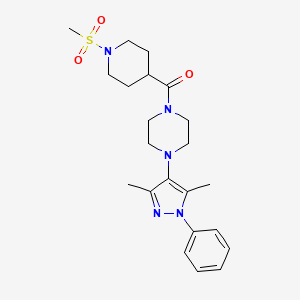
![2-[1-((2E)-3-phenylprop-2-enyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2755948.png)
![2,5-dichloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2755949.png)
![(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2755950.png)
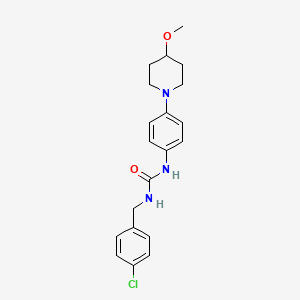
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2755955.png)
